molecular formula C15H16ClN3O B12990251 3-Amino-4-chloro-N-(4-(dimethylamino)phenyl)benzamide

3-Amino-4-chloro-N-(4-(dimethylamino)phenyl)benzamide

Cat. No.: B12990251
M. Wt: 289.76 g/mol
InChI Key: PYCZRIFBBSQXGM-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(4-(dimethylamino)phenyl)benzamide is a chemical compound with the molecular formula C15H16ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro group, and a dimethylamino group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(4-(dimethylamino)phenyl)benzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-(dimethylamino)aniline. The reaction is carried out in the presence of a reducing agent such as iron powder and hydrochloric acid to reduce the nitro group to an amino group. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(4-(dimethylamino)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, biaryl derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

3-Amino-4-chloro-N-(4-(dimethylamino)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(4-(dimethylamino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1-methylcyclohexyl)aniline
  • N-(4-(tert-butylamino)phenyl)acetamide
  • 3-(dimethylamino)propylbenzamide

Uniqueness

3-Amino-4-chloro-N-(4-(dimethylamino)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

3-amino-4-chloro-N-[4-(dimethylamino)phenyl]benzamide

InChI

InChI=1S/C15H16ClN3O/c1-19(2)12-6-4-11(5-7-12)18-15(20)10-3-8-13(16)14(17)9-10/h3-9H,17H2,1-2H3,(H,18,20)

InChI Key

PYCZRIFBBSQXGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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